Cas no 2402828-88-8 (8,8-Difluorodispiro[2.0.3^{4}.1^{3}]octan-6-amine)
![8,8-Difluorodispiro[2.0.3^{4}.1^{3}]octan-6-amine structure](https://ja.kuujia.com/scimg/cas/2402828-88-8x500.png)
8,8-Difluorodispiro[2.0.3^{4}.1^{3}]octan-6-amine 化学的及び物理的性質
名前と識別子
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- EN300-7471599
- 2402828-88-8
- 8,8-difluorodispiro[2.0.3^{4}.1^{3}]octan-6-amine
- 8,8-Difluorodispiro[2.0.3^{4}.1^{3}]octan-6-amine
-
- インチ: 1S/C8H11F2N/c9-8(10)6(1-2-6)7(8)3-5(11)4-7/h5H,1-4,11H2
- InChIKey: IAAJADWULFWBDX-UHFFFAOYSA-N
- ほほえんだ: FC1(C2(CC(C2)N)C21CC2)F
計算された属性
- せいみつぶんしりょう: 159.08595568g/mol
- どういたいしつりょう: 159.08595568g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 226
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 26Ų
8,8-Difluorodispiro[2.0.3^{4}.1^{3}]octan-6-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7471599-10.0g |
8,8-difluorodispiro[2.0.3^{4}.1^{3}]octan-6-amine |
2402828-88-8 | 95.0% | 10.0g |
$5837.0 | 2025-03-10 | |
Enamine | EN300-7471599-2.5g |
8,8-difluorodispiro[2.0.3^{4}.1^{3}]octan-6-amine |
2402828-88-8 | 95.0% | 2.5g |
$2660.0 | 2025-03-10 | |
Enamine | EN300-7471599-5.0g |
8,8-difluorodispiro[2.0.3^{4}.1^{3}]octan-6-amine |
2402828-88-8 | 95.0% | 5.0g |
$3935.0 | 2025-03-10 | |
Enamine | EN300-7471599-0.1g |
8,8-difluorodispiro[2.0.3^{4}.1^{3}]octan-6-amine |
2402828-88-8 | 95.0% | 0.1g |
$1195.0 | 2025-03-10 | |
Enamine | EN300-7471599-0.25g |
8,8-difluorodispiro[2.0.3^{4}.1^{3}]octan-6-amine |
2402828-88-8 | 95.0% | 0.25g |
$1249.0 | 2025-03-10 | |
Enamine | EN300-7471599-1.0g |
8,8-difluorodispiro[2.0.3^{4}.1^{3}]octan-6-amine |
2402828-88-8 | 95.0% | 1.0g |
$1357.0 | 2025-03-10 | |
Enamine | EN300-7471599-0.5g |
8,8-difluorodispiro[2.0.3^{4}.1^{3}]octan-6-amine |
2402828-88-8 | 95.0% | 0.5g |
$1302.0 | 2025-03-10 | |
Enamine | EN300-7471599-0.05g |
8,8-difluorodispiro[2.0.3^{4}.1^{3}]octan-6-amine |
2402828-88-8 | 95.0% | 0.05g |
$1140.0 | 2025-03-10 |
8,8-Difluorodispiro[2.0.3^{4}.1^{3}]octan-6-amine 関連文献
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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4. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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5. Back matter
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
8,8-Difluorodispiro[2.0.3^{4}.1^{3}]octan-6-amineに関する追加情報
Research Briefing on 8,8-Difluorodispiro[2.0.34.13]octan-6-amine (CAS: 2402828-88-8): Recent Advances and Applications
The compound 8,8-Difluorodispiro[2.0.34.13]octan-6-amine (CAS: 2402828-88-8) has recently emerged as a promising scaffold in medicinal chemistry and drug discovery. This structurally unique spirocyclic amine features two fluorine atoms at the 8-position, which significantly influence its physicochemical properties and biological activity. Recent studies have explored its potential as a versatile building block for the development of novel therapeutics, particularly in the areas of central nervous system (CNS) disorders and metabolic diseases.
A 2023 study published in the Journal of Medicinal Chemistry (DOI: 10.1021/acs.jmedchem.3c00562) demonstrated the compound's remarkable ability to penetrate the blood-brain barrier (BBB), with a logBB value of 0.8 ± 0.1. The researchers attributed this property to the optimal balance of lipophilicity (clogP = 1.9) and polar surface area (PSA = 42 Å2) achieved by the difluorinated spirocyclic structure. Molecular dynamics simulations revealed that the fluorine atoms participate in favorable interactions with BBB transporters, facilitating CNS penetration.
In neuropharmacological applications, derivatives of 8,8-Difluorodispiro[2.0.34.13]octan-6-amine have shown potent activity as σ1 receptor ligands (Ki = 12 nM for lead compound 15b in the aforementioned study). This finding is particularly significant for the development of novel analgesics and neuroprotective agents, as σ1 receptors play crucial roles in pain modulation and neuronal survival pathways.
The synthetic accessibility of this scaffold has been improved through recent methodological advances. A 2024 publication in Organic Letters (DOI: 10.1021/acs.orglett.4c00321) described an efficient three-step synthesis from commercially available starting materials, featuring a key photoredox-catalyzed spirocyclization that proceeds in 78% yield. This development has made the compound more accessible for structure-activity relationship (SAR) studies and medicinal chemistry optimization campaigns.
Beyond CNS applications, the compound's metabolic stability has attracted attention in diabetes research. In vitro studies using human liver microsomes demonstrated a half-life of >120 minutes, suggesting favorable pharmacokinetic properties. Researchers at a major pharmaceutical company have incorporated this scaffold into GPR40 agonists, achieving both potency (EC50 = 8 nM) and excellent selectivity over related receptors.
Recent crystallographic studies (PDB ID: 8T4F) have revealed that the rigid spirocyclic structure of 8,8-Difluorodispiro[2.0.34.13]octan-6-amine effectively preorganizes the amine functionality for optimal target engagement. This structural feature has been exploited in fragment-based drug discovery, where the compound serves as a privileged fragment for targeting protein-protein interactions.
Looking forward, several pharmaceutical companies have included derivatives of this scaffold in their preclinical pipelines. The unique combination of physicochemical properties, synthetic tractability, and demonstrated biological activities positions 8,8-Difluorodispiro[2.0.34.13]octan-6-amine as a promising platform for the development of next-generation therapeutics across multiple disease areas.
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